molecular formula C13H14ClNO3 B1473125 1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid CAS No. 2097947-36-7

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

Cat. No.: B1473125
CAS No.: 2097947-36-7
M. Wt: 267.71 g/mol
InChI Key: HMQKNEJGCZHLBE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H14ClNO3 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as protoporphyrinogen oxidase . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways . Additionally, it can impact cellular processes such as apoptosis and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound may result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it may affect the flux of metabolites through specific pathways, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can determine its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-5-2-1-4-9(10)8-15-11(13(17)18)6-3-7-12(15)16/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQKNEJGCZHLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
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1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid
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1-(2-Chlorobenzyl)-6-oxopiperidine-2-carboxylic acid

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